2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-methoxy-2-nitrophenyl)acetamide
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Overview
Description
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-methoxy-2-nitrophenyl)acetamide is a C-nitro compound and an aromatic ether.
Scientific Research Applications
Chemical Characterization and Synthesis
- The compound 2-Chloro-N-(4-chlorophenyl)acetamide, closely related to the requested compound, has been studied for its molecular structure, resembling other related amides with similar bond parameters. This research helps in understanding the structural aspects of such compounds (Gowda, Foro, & Fuess, 2007).
- A study on the synthesis and characterization of various N,N-diacylaniline derivatives, including compounds structurally similar to the requested chemical, provides insights into the synthesis processes and chemical properties of these compounds (Al‐Sehemi, Abdul-Aziz Al-Amri, & Irfan, 2017).
Biological and Pharmaceutical Applications
- Compounds with a similar structure, like 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide, have shown anticonvulsant activity, highlighting the potential pharmaceutical applications of related compounds (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
- Research into N-[[4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]methyl]-2-[2-[[(4-methoxy-2,6-dimethylphenyl) sulfonyl]methylamino]ethoxy]-N-methylacetamide, a compound with some structural similarities, has revealed its antinociceptive pharmacology, suggesting potential for pain management (Porreca et al., 2006).
Environmental and Agricultural Applications
- The mobility and persistence of metolachlor, a herbicide with a similar structure (2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide), in field lysimeters, provide insights into the environmental behavior of such compounds, which could be relevant for the compound (Bowman, 1988).
Properties
Molecular Formula |
C16H16ClN3O6S |
---|---|
Molecular Weight |
413.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-methoxy-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C16H16ClN3O6S/c1-19(27(24,25)13-6-3-11(17)4-7-13)10-16(21)18-14-8-5-12(26-2)9-15(14)20(22)23/h3-9H,10H2,1-2H3,(H,18,21) |
InChI Key |
FUCNWXFQNWTPEU-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CN(CC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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